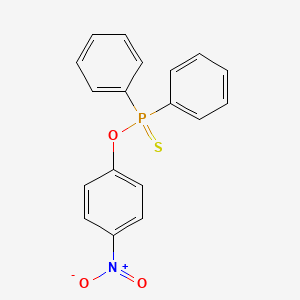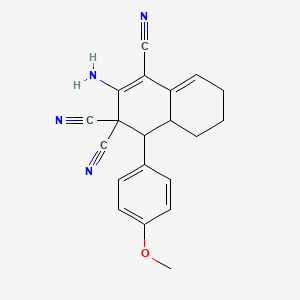![molecular formula C15H13BrN2O4 B11532468 N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-nitroaniline](/img/structure/B11532468.png)
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 5-bromo-2,4-dimethoxybenzaldehyde would react with 4-nitroaniline under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-NITROPHENYL)METHANIMINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-CHLOROPHENYL)METHANIMINE: Similar structure but with a chlorine atom instead of a nitro group.
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)METHANIMINE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both bromine and nitro groups in (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(4-NITROPHENYL)METHANIMINE may impart unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C15H13BrN2O4 |
|---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H13BrN2O4/c1-21-14-8-15(22-2)13(16)7-10(14)9-17-11-3-5-12(6-4-11)18(19)20/h3-9H,1-2H3 |
InChI Key |
VBKDALPWLYORSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11532389.png)

![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11532407.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)
![2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11532437.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11532440.png)
![5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532442.png)
![3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11532447.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11532460.png)
